
7-Methylquinolin-2-amine
Descripción general
Descripción
7-Methylquinolin-2-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They are known to possess several pharmacological activities .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound is similar to that of quinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the methyl group at the 7th position and the amine group at the 2nd position differentiates it from quinoline .Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, participate in both electrophilic and nucleophilic substitution reactions . They can be functionalized for biological and pharmaceutical activities through various chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of 7-Alkylamino-2-methylquinoline-5,8-diones : Research by Choi and Chi (2004) in Tetrahedron demonstrates the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, highlighting an efficient route for key intermediates in this chemical transformation (Choi & Chi, 2004).
Preparation Methods for Quinoline Derivatives : A study published in The Journal of Organic Chemistry by Choi et al. (2002) explores the preparation of several novel 7-alkylamino-2-methylquinoline-5,8-diones via a multi-step process including the Skraup reaction, providing insights into the preparation methods for these compounds (Choi et al., 2002).
Pharmaceutical and Medicinal Applications
Antiproliferative Potential in Cancer Research : Ghorab et al. (2014) in Acta Pharmaceutica designed and synthesized 4-aminoquinoline derivatives, including those based on the 7-methylquinolin-2-amine structure, demonstrating significant antiproliferative activity against breast cancer cell lines (Ghorab, Al-Said, & Arafa, 2014).
Antibacterial Properties : Research in Molecules by Al-Hiari et al. (2007) focused on synthesizing new 8-nitrofluoroquinolone models with this compound derivatives, discovering promising antibacterial activity against various strains (Al-Hiari et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Quinoline and its derivatives, including 7-Methylquinolin-2-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Future research could focus on developing new synthetic routes and exploring their potential biological and pharmaceutical activities.
Propiedades
IUPAC Name |
7-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGKBDPQOHMGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431809 | |
| Record name | 2-Quinolinamine, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49609-11-2 | |
| Record name | 2-Quinolinamine, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


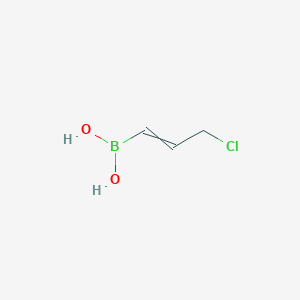

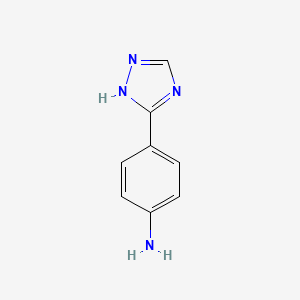
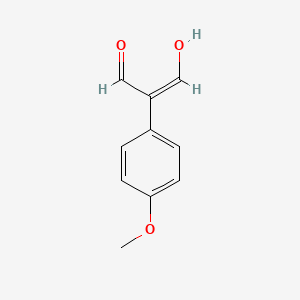
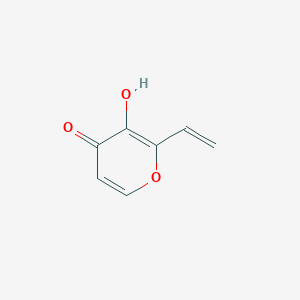
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone](/img/structure/B3141962.png)
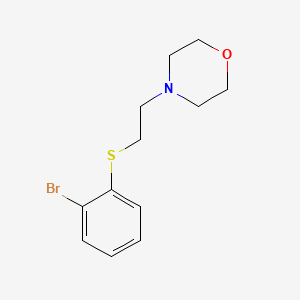


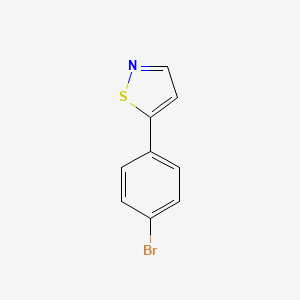

![3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B3142011.png)
![8-[[(4-methoxyphenyl)methylamino]methyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3142012.png)

